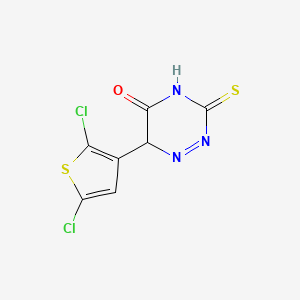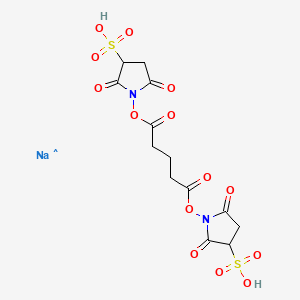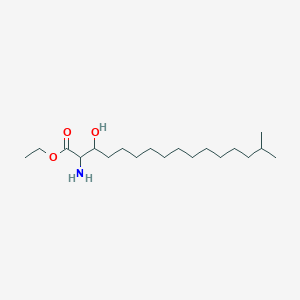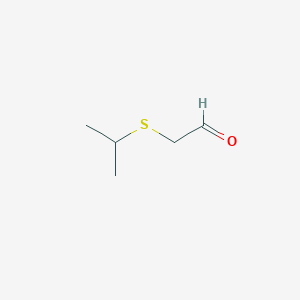
tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate;tert-butyl (2S,3S)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate: and tert-butyl (2S,3S)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate are stereoisomers of a pyrrolidine derivative. These compounds are characterized by the presence of a tert-butyl group, a benzyl group, and a hydroxyl group attached to a pyrrolidine ring. The stereochemistry of these compounds is crucial for their reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group.
Industrial Production Methods
Industrial production methods for these compounds may involve the use of automated synthesis machines and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the desired stereoisomer.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The tert-butyl group can be substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzyl group may yield a methyl group.
Applications De Recherche Scientifique
These compounds have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of complex organic molecules.
Biology: They are used as probes to study enzyme mechanisms and protein-ligand interactions.
Medicine: They are investigated for their potential therapeutic effects, including as inhibitors of specific enzymes.
Industry: They are used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compounds plays a crucial role in their binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl (2R,3R)-2-methyl-3-hydroxypyrrolidine-1-carboxylate
- tert-butyl (2S,3S)-2-methyl-3-hydroxypyrrolidine-1-carboxylate
- tert-butyl (2R,3R)-2-phenyl-3-hydroxypyrrolidine-1-carboxylate
- tert-butyl (2S,3S)-2-phenyl-3-hydroxypyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate and tert-butyl (2S,3S)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate lies in their specific stereochemistry and the presence of the benzyl group. This combination of features imparts unique reactivity and binding properties, making them valuable in various applications.
Propriétés
Formule moléculaire |
C32H46N2O6 |
|---|---|
Poids moléculaire |
554.7 g/mol |
Nom IUPAC |
tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate;tert-butyl (2S,3S)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/2C16H23NO3/c2*1-16(2,3)20-15(19)17-10-9-14(18)13(17)11-12-7-5-4-6-8-12/h2*4-8,13-14,18H,9-11H2,1-3H3/t2*13-,14-/m10/s1 |
Clé InChI |
WIHSCMSGIIFHBV-ATLWNKLRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1CC2=CC=CC=C2)O.CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1CC2=CC=CC=C2)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O.CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]-N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]benzamide](/img/structure/B12316550.png)

![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316562.png)
![4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B12316570.png)
![3-[1-(2-carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12316578.png)



![N-(6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12316596.png)

![2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316614.png)
![17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12316620.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316641.png)
